1-(1-Ethoxyethoxy)pent-2-yne

Boiling Point Distillation Isomer Separation

1-(1-Ethoxyethoxy)pent-2-yne (CAS 68480-09-1) is a C9H16O2 mixed acetal derived from 2-pentyn-1-ol and ethanol, featuring an internal triple bond at the C2 position and a 1-ethoxyethoxy protecting group. It is catalogued under EINECS 270-885-8 and classified within the essential oils, fragrances, and terpenes product group, indicating its relevance to aroma chemical procurement.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 68480-09-1
Cat. No. B12358817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethoxyethoxy)pent-2-yne
CAS68480-09-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC#CCOC(C)OCC
InChIInChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3
InChIKeyBDQDVYYARGPWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethoxyethoxy)pent-2-yne (CAS 68480-09-1): A Mixed Acetal Alkyne for Fragrance and Synthetic Intermediate Procurement


1-(1-Ethoxyethoxy)pent-2-yne (CAS 68480-09-1) is a C9H16O2 mixed acetal derived from 2-pentyn-1-ol and ethanol, featuring an internal triple bond at the C2 position and a 1-ethoxyethoxy protecting group . It is catalogued under EINECS 270-885-8 and classified within the essential oils, fragrances, and terpenes product group, indicating its relevance to aroma chemical procurement [1]. With a molecular weight of 156.22 g/mol and a boiling point of 202.5 °C at 760 mmHg, this compound serves as both a protected propargyl alcohol equivalent and a reactive alkyne building block in multi-step organic synthesis .

Why 1-(1-Ethoxyethoxy)pent-2-yne Cannot Be Replaced by Other Alkynyl Acetals or Protected Propargyl Alcohols


Despite sharing the C9H16O2 formula with other alkynyl acetals or the acetal-protected alkyne motif with shorter-chain analogs, 1-(1-ethoxyethoxy)pent-2-yne exhibits quantifiable differences in boiling point, flash point, vapor pressure, and refractive index that directly impact distillation cut-points, flammability classification for transport, and formulation consistency . Its internal triple bond position (2-pentyne) confers distinct reactivity compared to terminal alkyne positional isomers, while the mixed acetal architecture provides acid-lability advantages over symmetrical diethyl acetals in protecting group strategies [1]. These physicochemical and structural divergences mean that procurement based solely on molecular formula or generic class descriptors will fail to deliver interchangeable performance in synthetic or fragrance applications.

1-(1-Ethoxyethoxy)pent-2-yne: Comparator-Anchored Quantitative Differentiation Data for Procurement Decisions


Boiling Point vs. Positional Isomer 5-(1-Ethoxyethoxy)pent-1-yne (CAS 61565-19-3)

1-(1-Ethoxyethoxy)pent-2-yne exhibits a measured boiling point of 202.5 °C at 760 mmHg, which is approximately 21 °C higher than the predicted boiling point of 181.4 °C for its positional isomer 5-(1-ethoxyethoxy)pent-1-yne . This 21 °C elevation arises from the different positioning of the triple bond and acetal group along the pentyl chain, altering intermolecular dipole–dipole and van der Waals interactions. The quantitative difference enables selective distillation-based purification and affects the compound's behavior in temperature-programmed synthetic sequences.

Boiling Point Distillation Isomer Separation

Flash Point Safety Margin vs. Shorter-Chain Analog 3-(1-Ethoxyethoxy)-1-propyne (CAS 18669-04-0)

The closed-cup flash point of 1-(1-ethoxyethoxy)pent-2-yne is reported as 62.3 °C, more than double the 30 °C flash point of the shorter-chain analog 3-(1-ethoxyethoxy)-1-propyne . This 32.3 °C increase shifts the target compound from a highly flammable liquid (GHS Category 2, flash point < 23 °C) into combustible liquid territory (flash point > 60 °C), which can substantially reduce storage, handling, and transport regulatory burden under OSHA and DOT classifications.

Flash Point Transport Safety Flammability

Refractive Index Differentiation for Quality Control and Formulation Consistency

1-(1-Ethoxyethoxy)pent-2-yne has a measured refractive index of 1.434 at standard conditions, compared to 1.421 for 3-(1-ethoxyethoxy)-1-propyne . The ΔnD of 0.013 is readily resolved by standard Abbe refractometers and can serve as a rapid incoming quality control criterion to confirm identity and purity, distinguishing the target from mis-shipped shorter-chain analogs that share the same ethoxyethoxy functional group.

Refractive Index QC Release Formulation

Vapor Pressure: Reduced Volatility Relative to Lower-Molecular-Weight Acetal Alkynes

The vapor pressure of 1-(1-ethoxyethoxy)pent-2-yne is reported as 0.414 mmHg at 25 °C . While direct head-to-head vapor pressure data for the exact positional isomer 5-(1-ethoxyethoxy)pent-1-yne or the shorter-chain 3-(1-ethoxyethoxy)-1-propyne are not publicly available at the same temperature, class-level inference from molecular weight and boiling point trends indicates that the C9 compound has substantially lower volatility than C7 analogs (e.g., bp 141 °C for the propyne derivative) . This lower volatility translates to reduced evaporative losses during ambient-pressure reactions and lower VOC emissions in open-vessel processing.

Vapor Pressure Volatility Headspace

Mixed Acetal Architecture: Differentiated Protecting Group Lability vs. Symmetrical Diethyl Acetal Isomer

1-(1-Ethoxyethoxy)pent-2-yne is a mixed acetal (ethyl 2-pentynyl acetal), structurally distinct from the symmetrical diethyl acetal isomer 1,1-diethoxy-2-pentyne (CAS 18229-77-1) despite sharing the identical molecular formula C9H16O2 and a nearly identical boiling point (202.5 °C vs. 206.2 °C) . The ethoxyethyl (EE) protecting group is well-established in synthetic methodology as an acid-labile protecting group for alcohols and alkynes, cleavable under mildly acidic conditions (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate), whereas symmetrical diethyl acetals typically require stronger aqueous acid for hydrolysis [1]. This differential lability allows chemoselective deprotection in the presence of other acid-sensitive functionality, a tactical advantage in complex molecule synthesis.

Protecting Group Acetal Cleavage Synthetic Strategy

Procurement-Driven Application Scenarios for 1-(1-Ethoxyethoxy)pent-2-yne Based on Quantitative Differentiation


Fragrance and Aroma Chemical Formulation Requiring Defined Boiling Range and Flash Point Above 60 °C

1-(1-Ethoxyethoxy)pent-2-yne is listed within the essential oils, fragrances, and terpenes product group, and its flash point of 62.3 °C qualifies it as a combustible rather than highly flammable liquid [1]. This regulatory classification simplifies storage and transport for fragrance compounding houses that must comply with GHS Category 3 rather than Category 2 provisions. The boiling point of 202.5 °C ensures that the acetal remains in the fragrance concentrate during ethanol evaporation in fine fragrance applications, unlike lower-boiling acetals that would partially distill out .

Multi-Step Organic Synthesis Requiring an Acid-Labile Protected Propargyl Alcohol with Internal Alkyne Stability

The mixed acetal architecture (ethoxyethyl protecting group) allows chemoselective unmasking of the propargyl alcohol under mildly acidic conditions without affecting other base-sensitive or hydrogenation-sensitive functionality [2]. The internal triple bond is less prone to oxidative homocoupling (Glaser coupling) compared to terminal alkynes during palladium-catalyzed cross-coupling sequences, offering higher fidelity in Sonogashira or related transformations [2]. The low vapor pressure (0.414 mmHg at 25 °C) minimizes evaporative loss during extended reaction times at ambient pressure .

Incoming Quality Control and Identity Verification Using Refractive Index

The refractive index of 1.434 provides a rapid, non-destructive identity check that easily discriminates this compound from the shorter-chain 3-(1-ethoxyethoxy)-1-propyne analog (nD 1.421) . For procurement officers and QC laboratories, a 30-second refractometer measurement can confirm that the correct C9 mixed acetal has been received, preventing the costly downstream consequences of homolog mis-shipment in GMP or ISO-regulated synthesis environments.

Temperature-Programmed Distillation and Purification Processes

The 21 °C boiling point differential between 1-(1-ethoxyethoxy)pent-2-yne (202.5 °C) and its positional isomer 5-(1-ethoxyethoxy)pent-1-yne (181.4 °C predicted) means that fractional distillation can resolve these two isomers . For manufacturers performing large-scale purification of mixed acetal streams, this boiling point gap is sufficient for efficient separation using standard packed-column distillation, reducing the need for costly chromatographic purification.

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